Cas no 14085-41-7 (3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine)

3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine 化学的及び物理的性質
名前と識別子
-
- 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine
- 1-isopropyl-3-phenyl-1H-pyrazol-5-amine
- NE39994
- 5-phenyl-2-propan-2-ylpyrazol-3-amine
- 5-phenyl-2-(propan-2-yl)-2,3-dihydro-1H-pyrazol-3-imine
-
- インチ: 1S/C12H15N3/c1-9(2)15-12(13)8-11(14-15)10-6-4-3-5-7-10/h3-9H,13H2,1-2H3
- InChIKey: BCLGGAULDBHZDU-UHFFFAOYSA-N
- ほほえんだ: N1(C(=CC(C2C=CC=CC=2)=N1)N)C(C)C
計算された属性
- 水素結合ドナー数: 1
- 水素結合受容体数: 2
- 重原子数: 15
- 回転可能化学結合数: 2
- 複雑さ: 199
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 43.8
3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | P266621-100mg |
5-phenyl-2-propan-2-ylpyrazol-3-amine |
14085-41-7 | 100mg |
$ 95.00 | 2022-06-03 | ||
Chemenu | CM502960-1g |
1-Isopropyl-3-phenyl-1H-pyrazol-5-amine |
14085-41-7 | 97% | 1g |
$498 | 2022-06-13 | |
TRC | P266621-500mg |
5-phenyl-2-propan-2-ylpyrazol-3-amine |
14085-41-7 | 500mg |
$ 365.00 | 2022-06-03 | ||
A2B Chem LLC | AX93467-100mg |
3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine |
14085-41-7 | 95% | 100mg |
$209.00 | 2024-04-20 | |
TRC | P266621-1g |
5-phenyl-2-propan-2-ylpyrazol-3-amine |
14085-41-7 | 1g |
$ 550.00 | 2022-06-03 | ||
Life Chemicals | F8880-1151-5g |
3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine |
14085-41-7 | 95%+ | 5g |
$1359.0 | 2023-09-06 | |
Fluorochem | 075858-1g |
3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine |
14085-41-7 | 1g |
£360.00 | 2022-03-01 | ||
Life Chemicals | F8880-1151-1g |
3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine |
14085-41-7 | 95%+ | 1g |
$453.0 | 2023-09-06 | |
Life Chemicals | F8880-1151-2.5g |
3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine |
14085-41-7 | 95%+ | 2.5g |
$906.0 | 2023-09-06 | |
Life Chemicals | F8880-1151-10g |
3-phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine |
14085-41-7 | 95%+ | 10g |
$1945.0 | 2023-09-06 |
3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine 関連文献
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Susana Ibáñez,Radu Silaghi-Dumitrescu,Pablo J. Sanz Miguel,Deepali Gupta,Bernhard Lippert Dalton Trans., 2012,41, 6094-6103
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Wei Lv,Chen Zhang,Yanbing He,Baohua Li J. Mater. Chem. A, 2015,3, 20218-20224
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Wei Li,Lei Wang,Wei Jiang Chem. Commun., 2017,53, 5527-5530
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Bezaleel Mambwe,Richard F. W. Jackson,Richmond Muimo Chem. Commun., 2014,50, 9343-9345
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
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Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409
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Martina Janoušková,Zuzana Vaníková,Fabrizia Nici,Soňa Boháčová,Dragana Vítovská,Hana Šanderová,Libor Krásný Chem. Commun., 2017,53, 13253-13255
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amineに関する追加情報
Comprehensive Guide to 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS No. 14085-41-7): Properties, Applications, and Market Insights
3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS No. 14085-41-7) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This pyrazole derivative is known for its unique structural properties, which make it a valuable intermediate in synthetic chemistry. With the increasing demand for heterocyclic compounds in drug discovery and industrial applications, understanding the characteristics and uses of this compound is essential for researchers and industry professionals.
The molecular structure of 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine features a pyrazole ring substituted with a phenyl group at the 3-position and an isopropyl group at the 1-position. This configuration contributes to its stability and reactivity, making it a versatile building block for more complex molecules. Recent studies have highlighted its potential as a precursor in the synthesis of bioactive molecules, particularly in the development of antimicrobial agents and anti-inflammatory drugs. These applications align with current trends in pharmaceutical research, where there is a growing focus on combating antibiotic resistance and chronic inflammatory diseases.
In the agrochemical sector, 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine has shown promise as a key intermediate in the production of crop protection agents. Its ability to act as a scaffold for pesticides and herbicides has made it a subject of interest for companies aiming to develop more efficient and environmentally friendly solutions. This is particularly relevant given the increasing global emphasis on sustainable agriculture and the need to reduce the environmental impact of chemical inputs.
From a market perspective, the demand for 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine is expected to grow steadily, driven by its applications in high-value industries. The compound is often sought after by manufacturers of fine chemicals and specialty intermediates, with Asia-Pacific emerging as a key production hub due to its robust chemical manufacturing infrastructure. Additionally, the rise of green chemistry initiatives has spurred innovation in the synthesis of this compound, with researchers exploring more sustainable catalytic methods to reduce waste and energy consumption.
One of the most frequently asked questions about 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine relates to its solubility and stability under various conditions. The compound exhibits moderate solubility in organic solvents such as ethanol, acetone, and dichloromethane, but is relatively insoluble in water. Its stability is influenced by factors such as pH, temperature, and exposure to light, which are critical considerations for storage and handling. These properties are often discussed in forums and research papers, reflecting the compound's relevance in laboratory and industrial settings.
Another area of interest is the synthetic routes for 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine. Common methods involve the condensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds, followed by appropriate functionalization. Recent advancements in catalytic synthesis have improved the yield and purity of the compound, addressing some of the challenges associated with traditional methods. These developments are particularly appealing to chemists looking for scalable and cost-effective production techniques.
In conclusion, 3-Phenyl-1-(propan-2-yl)-1H-pyrazol-5-amine (CAS No. 14085-41-7) is a compound of significant scientific and industrial importance. Its applications span multiple sectors, from pharmaceuticals to agrochemicals, and its market potential continues to expand. As research into heterocyclic chemistry advances, this compound is likely to play an even more prominent role in the development of innovative solutions to global challenges. For researchers and industry stakeholders, staying informed about the latest developments related to this compound is crucial for leveraging its full potential.
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